alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an isopropyl group, a dimethylaminoethyl group, and a naphthylacetonitrile moiety. It has been studied for its potential pharmacological properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile typically involves the reaction of naphthalene derivatives with isopropyl and dimethylaminoethyl groups under controlled conditions. The process may include steps such as nitrile formation, alkylation, and amination. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound from impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted naphthylacetonitrile compounds .
Wissenschaftliche Forschungsanwendungen
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide: Known for its anti-inflammatory properties.
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetamide: Studied for its pharmacological effects
Uniqueness
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile is unique due to its specific structural features and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
3582-42-1 |
---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-2-ylbutanenitrile |
InChI |
InChI=1S/C19H24N2/c1-15(2)19(14-20,11-12-21(3)4)18-10-9-16-7-5-6-8-17(16)13-18/h5-10,13,15H,11-12H2,1-4H3 |
InChI-Schlüssel |
YPOZUUUUPHSOOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.